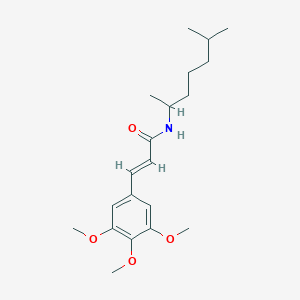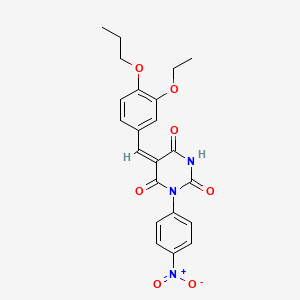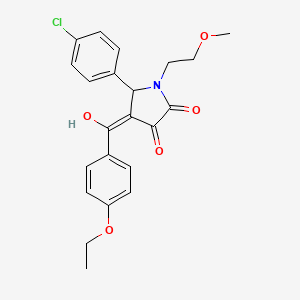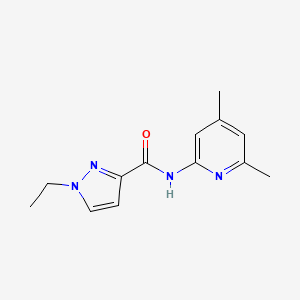
N-(1,5-dimethylhexyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,5-dimethylhexyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as DMHMAT, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(1,5-dimethylhexyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins. In anticancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. In antiviral research, this compound has been shown to inhibit the replication of human immunodeficiency virus (HIV) by targeting the viral integrase enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In anticancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In antiviral research, this compound has been shown to reduce the viral load in infected cells. In materials science, this compound has been used to synthesize polymers with unique properties such as high thermal stability and mechanical strength.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1,5-dimethylhexyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its versatility, as it can be used in various fields of research. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers with basic organic chemistry skills. However, one limitation of this compound is its low solubility in water, which can make it challenging to work with in aqueous environments.
Orientations Futures
There are several future directions for N-(1,5-dimethylhexyl)-3-(3,4,5-trimethoxyphenyl)acrylamide research. In drug discovery, further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of this compound. In materials science, this compound can be further explored as a monomer for the synthesis of novel polymers with unique properties. In analytical chemistry, this compound can be used as a derivatization reagent for the analysis of other compounds besides amino acids and peptides. Additionally, the synthesis of this compound derivatives with improved solubility and bioavailability can be explored.
Méthodes De Synthèse
The synthesis of N-(1,5-dimethylhexyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves the reaction between 3-(3,4,5-trimethoxyphenyl)acrylic acid and 1,5-dimethylhexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(1,5-dimethylhexyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been studied for its potential applications in various fields, including drug discovery, materials science, and analytical chemistry. In drug discovery, this compound has been shown to have anticancer and antiviral activities. In materials science, this compound has been used as a monomer in the synthesis of polymers with unique properties. In analytical chemistry, this compound has been used as a derivatization reagent for the analysis of amino acids and peptides.
Propriétés
IUPAC Name |
(E)-N-(6-methylheptan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4/c1-14(2)8-7-9-15(3)21-19(22)11-10-16-12-17(23-4)20(25-6)18(13-16)24-5/h10-15H,7-9H2,1-6H3,(H,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJRJQRPRDNBDC-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)NC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5430846.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5430849.png)

![3-[4-(3,9-diazaspiro[5.6]dodec-9-yl)-4-oxobutyl]-4(3H)-quinazolinone hydrochloride](/img/structure/B5430866.png)

![2-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5430879.png)
![N~1~,N~1~-dimethyl-N~4~-[4-(4-morpholinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5430883.png)

![(4aS*,8aR*)-6-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5430905.png)
![5'-methyl-1-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1H,3'H-2,4'-biimidazole](/img/structure/B5430907.png)
![N~2~-cyano-N~2~-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N~1~,N~1~-diethylalaninamide](/img/structure/B5430919.png)

![5-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5430936.png)
![1-[(3-methyl-5-isoxazolyl)carbonyl]-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5430938.png)